molecular formula C₂₀H₃₁NO₃ B1145779 Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate CAS No. 73671-92-8

Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate

Cat. No.: B1145779
CAS No.: 73671-92-8
M. Wt: 333.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₃₁NO₃ and its molecular weight is 333.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition and Binding Properties

Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate exhibits significant properties in inhibiting human type 2 5alpha-reductase, a key enzyme involved in certain medical conditions. Modifications to its structure can lead to potent dual inhibitors of both type 1 and 2 5alpha-reductase while also enhancing affinity to the human androgen receptor. Such compounds are potential antagonists of testosterone and dihydrotestosterone action, useful in treating conditions like prostatic carcinoma (Tolman et al., 1997).

Synthesis and Optimization

The compound serves as a key intermediate in synthesizing potent 5alpha-reductase inhibitors. A study demonstrated the synthesis process from a known methyl 3-oxo-4-androstene-17beta carboxylate, creating derivatives for further pharmacological applications (Kan et al., 2003).

Therapeutic Applications

Its derivatives have shown inhibition of 17beta-hydroxysteroid dehydrogenase type 7, an enzyme modulating levels of estrogens and androgens in humans, indicating potential therapeutic use in conditions influenced by these hormones (Bellavance et al., 2009).

Anti-Androgenic Effects

Research indicates that certain derivatives of this compound are effective 5alpha-reductase inhibitors, demonstrating potential in treating skin disorders linked to excess androgenic activity, such as acne and androgenic alopecia, by reducing dihydrotestosterone formation (Chen et al., 1998).

Role in Hormone Metabolism

Studies have also explored its role in the metabolism of key hormones, shedding light on its potential applications in understanding and manipulating hormone-related processes in the body (Templeton & Michiel, 1978).

Mechanism of Action

Properties

IUPAC Name

methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h12-16H,4-11H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJOERJCUZAWQB-ALHYADCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73671-92-8
Record name 3-oxo-4-aza-5a-androstane-17b-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.